3-Amino-7-bromo-1,2,4-benzotriazine 1-oxide

Kinase inhibition Suzuki-Miyaura coupling Src family kinases

3-Amino-7-bromo-1,2,4-benzotriazine 1-oxide is a heterocyclic benzotriazine mono-N-oxide bearing an amino group at position 3 and a bromine atom at position 7 of the fused ring system. The compound is formally distinct from the 1,4-dioxide anticancer agent tirapazamine and from the parent non-brominated 3-amino-1,2,4-benzotriazine 1-oxide.

Molecular Formula C7H7BrN4O
Molecular Weight 243.06 g/mol
CAS No. 6298-38-0
Cat. No. B3055079
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-7-bromo-1,2,4-benzotriazine 1-oxide
CAS6298-38-0
Molecular FormulaC7H7BrN4O
Molecular Weight243.06 g/mol
Structural Identifiers
SMILESC1=CC2=NC(=NN(C2=CC1Br)O)N
InChIInChI=1S/C7H5BrN4O/c8-4-1-2-5-6(3-4)12(13)11-7(9)10-5/h1-3H,(H2,9,10,11)
InChIKeyYYYPQYIMADSSFZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Amino-7-bromo-1,2,4-benzotriazine 1-oxide (CAS 6298-38-0): Core Identity and Procurement-Relevant Attributes


3-Amino-7-bromo-1,2,4-benzotriazine 1-oxide is a heterocyclic benzotriazine mono-N-oxide bearing an amino group at position 3 and a bromine atom at position 7 of the fused ring system [1]. The compound is formally distinct from the 1,4-dioxide anticancer agent tirapazamine and from the parent non-brominated 3-amino-1,2,4-benzotriazine 1-oxide [1]. Its molecular formula is C₇H₅BrN₄O, with a molecular weight of 241.04 g/mol (CAS RN 6298-38-0) [1]. The compound is typically supplied as a crystalline solid with a decomposition point of 294–295 °C and a predicted density of 2.09 g/cm³ . The presence of the C7 bromo substituent is the critical structural feature that differentiates this compound from other benzotriazine 1-oxides and enables downstream diversification via transition-metal-catalyzed cross-coupling.

Why Generic Substitution of 3-Amino-7-bromo-1,2,4-benzotriazine 1-oxide is Not Viable for Advanced Synthesis and Screening Programs


The benzotriazine 1-oxide scaffold is shared by several hypoxia-selective bioreductive agents and kinase inhibitor intermediates; however, the presence or absence of the C7 halogen dictates the entire downstream synthetic pathway. Non-halogenated analogs such as 3-amino-1,2,4-benzotriazine 1-oxide cannot participate in palladium-catalyzed Suzuki, Buchwald-Hartwig, or related cross-coupling reactions that are essential for generating C7-arylated, -aminated, or -alkynylated derivatives [1]. This synthetic limitation means that a procurement decision to substitute with a non-brominated or differently halogenated 1-oxide eliminates the ability to access entire compound libraries that have been demonstrated as potent Src-family kinase inhibitors with IC₅₀ values in the low nanomolar range [1]. The quantitative differentiation in downstream product potency and library diversity is therefore a direct consequence of the C7 bromo handle, making generic interchange scientifically invalid for programs dependent on structure-activity relationship expansion at the 7-position.

Quantitative Differentiation Evidence for 3-Amino-7-bromo-1,2,4-benzotriazine 1-oxide Relative to Closest Analogs


C7 Bromo Handle Enables Generation of Low-Nanomolar Src Kinase Inhibitors Unobtainable from Non-Halogenated 1-Oxide

3-Amino-7-bromo-1,2,4-benzotriazine 1-oxide serves as the direct starting material for a Suzuki-Miyaura cross-coupling with 2,6-dimethylphenylboronic acid, yielding a 7-aryl benzotriazine 1-oxide that inhibits Src kinase with an IC₅₀ of 15 nM [1]. In contrast, the non-brominated analog 3-amino-1,2,4-benzotriazine 1-oxide cannot undergo this coupling and therefore cannot yield the corresponding 7-arylated derivatives [1]. This represents a qualitative and quantitative synthetic differentiation that directly translates into biological activity.

Kinase inhibition Suzuki-Miyaura coupling Src family kinases

Distinct Thermal Stability Profile Compared to the Parent 1,4-Dioxide Tirapazamine

The title compound decomposes at 294–295 °C without melting . The therapeutically relevant analog tirapazamine (3-amino-1,2,4-benzotriazine 1,4-dioxide) melts with decomposition at approximately 220 °C . The 70–75 °C higher decomposition point of the 1-oxide indicates superior thermal stability, which has practical implications for storage, shipping, and formulation processes.

Thermal stability Formulation development Procurement specification

Mono-N-Oxide Oxidation State Confers Mechanistic Differentiation from the 1,4-Dioxide in Hypoxia-Selective Potentiation

Benzotriazine 1-oxides (BT-1-oxides) as a class have been shown to selectively potentiate the hypoxic cytotoxicity of tirapazamine without exhibiting aerobic potentiation [1]. Screening of 96 BT-1-oxides identified analogs with hypoxic potentiation ratios (TPR) >5 and hypoxic cytotoxicity ratios (HCR) up to 3,000, compared to an HCR of 66 ± 10 for tirapazamine alone [1]. While 3-amino-7-bromo-1,2,4-benzotriazine 1-oxide was not among the specific analogs named in the abstract, its structural classification as a BT-1-oxide places it within this mechanistically distinct class. The 1,4-dioxide tirapazamine, by contrast, is the agent being potentiated, not the potentiator.

Bioreductive activation Hypoxic cytotoxicity Radiosensitization

High-Value Application Scenarios for 3-Amino-7-bromo-1,2,4-benzotriazine 1-oxide Grounded in Quantitative Differentiation Evidence


Kinase Inhibitor Library Synthesis via Palladium-Catalyzed Cross-Coupling at the C7 Position

Medicinal chemistry teams constructing focused libraries of benzotriazine-based kinase inhibitors should specify this compound as the core building block. The C7 bromine atom permits Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings that are inaccessible from the non-halogenated 1-oxide, enabling direct installation of aryl, heteroaryl, amine, or alkyne substituents at the 7-position [1]. In the Targegen patent, a single-step Suzuki coupling with 2,6-dimethylphenylboronic acid generates a compound with an IC₅₀ of 15 nM against Src kinase, validating the synthetic strategy [1].

Hypoxia-Targeted Combination Therapy Research Requiring BT-1-Oxide Chemotype Differentiation

Researchers investigating hypoxia-selective potentiation of tirapazamine should select benzotriazine 1-oxides over 1,4-dioxides to exploit the class-level mechanistic differentiation documented by Siim et al. [1]. BT-1-oxides as a class achieve hypoxic cytotoxicity ratios up to 3,000 when co-administered with tirapazamine, compared to 66 for tirapazamine alone [1]. The 7-bromo substituent provides an additional synthetic handle that can be used to optimize the potentiation ratio for a given tumor model through systematic SAR at the 7-position.

Procurement for High-Temperature Processing or Long-Term Stability Requirements

Organizations requiring solid-form stability under elevated temperatures should select this compound based on its decomposition point of 294–295 °C [1]. This is 70–75 °C higher than the decomposition point of tirapazamine (approximately 220 °C) , making it more suitable for processes involving thermal stress, such as hot-melt extrusion, or for storage in uncontrolled-temperature supply chains.

Quote Request

Request a Quote for 3-Amino-7-bromo-1,2,4-benzotriazine 1-oxide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.